molecular formula C10H14BrNO B1484227 3-Bromo-2-methyl-6-propoxyphenylamine CAS No. 1856832-47-7

3-Bromo-2-methyl-6-propoxyphenylamine

Cat. No.: B1484227
CAS No.: 1856832-47-7
M. Wt: 244.13 g/mol
InChI Key: HQKXDVYFAWYYIP-UHFFFAOYSA-N
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Description

The description of a compound typically includes its molecular formula, structure, and other identifiers like CAS number. It may also include the compound’s appearance and odor .


Synthesis Analysis

This involves detailing the methods used to synthesize the compound. For example, the Suzuki–Miyaura coupling is a common method used in the synthesis of certain types of organic compounds .


Molecular Structure Analysis

This involves the use of various spectroscopic techniques (like NMR, IR, UV-Vis, etc.) to determine the structure of the compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes studying the reagents, conditions, and mechanisms of these reactions .


Physical and Chemical Properties Analysis

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Mechanism of Action

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Safety and Hazards

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Future Directions

This involves discussing potential future research directions. For example, if the compound has medicinal properties, future research could involve improving its efficacy, reducing its side effects, etc .

Properties

IUPAC Name

3-bromo-2-methyl-6-propoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO/c1-3-6-13-9-5-4-8(11)7(2)10(9)12/h4-5H,3,6,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQKXDVYFAWYYIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C(=C(C=C1)Br)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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